Product packaging for Methyl 5-bromo-1H-indole-4-carboxylate(Cat. No.:)

Methyl 5-bromo-1H-indole-4-carboxylate

Cat. No.: B8012364
M. Wt: 254.08 g/mol
InChI Key: DIXOGRQXHFDJSD-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Heterocyclic Chemistry Research

The indole framework is present in a multitude of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with potent pharmacological properties. Its unique electronic structure and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of new therapeutic agents. Consequently, the development of novel indole derivatives remains a vibrant and highly competitive area of chemical research.

Overview of Brominated Indole Carboxylates as Synthetic Intermediates

The introduction of a bromine atom onto the indole ring, particularly in conjunction with a carboxylate group, significantly enhances its synthetic utility. The bromine atom serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This strategic functionalization allows for the construction of complex molecular frameworks that would be otherwise difficult to access. Brominated indoles are key intermediates in the synthesis of compounds with potential applications in treating a range of diseases, including cancer and neurological disorders.

Rationale for Investigating Methyl 5-Bromo-1H-Indole-4-carboxylate

This compound is a particularly interesting synthetic building block due to the specific arrangement of its functional groups. The bromine at the 5-position is well-positioned for various cross-coupling reactions, while the methyl carboxylate at the 4-position can be further manipulated or can influence the reactivity of the indole ring. This specific substitution pattern offers unique opportunities for the regioselective synthesis of highly functionalized indole derivatives, making it a valuable tool for the construction of compound libraries for drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B8012364 Methyl 5-bromo-1H-indole-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-6-4-5-12-8(6)3-2-7(9)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXOGRQXHFDJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of Methyl 5 Bromo 1h Indole 4 Carboxylate

The fundamental physical and chemical properties of a compound are crucial for its application in synthesis.

PropertyValue
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Solid
Boiling Point 378.8 ± 22.0 °C at 760 mmHg
CAS Number 731810-04-1

Synthesis of Methyl 5 Bromo 1h Indole 4 Carboxylate

A general representation of a potential synthetic approach is the palladium-catalyzed reductive N-heteroannulation of a substituted 2-nitrostyrene, a method that has proven effective for the synthesis of other indole-4-carboxylates. This would involve the initial preparation of a suitable 2-bromo-3-nitro-substituted styrene (B11656) precursor, followed by a palladium-catalyzed cyclization in the presence of a carbon monoxide source to furnish the indole (B1671886) ring system. nih.gov

Spectroscopic Characterization

The structural elucidation of Methyl 5-bromo-1H-indole-4-carboxylate would rely on a combination of spectroscopic techniques. Although a full experimental dataset for this specific isomer is not widely published, expected spectral characteristics can be inferred from closely related analogs.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, with their chemical shifts and coupling constants being influenced by the positions of the bromo and carboxylate groups. A singlet for the methyl ester protons and a broad singlet for the N-H proton would also be anticipated.

¹³C NMR: The carbon NMR spectrum would display characteristic resonances for the carbonyl carbon of the ester, the carbon atom bearing the bromine, and the other aromatic and pyrrolic carbons of the indole core.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

Computational and Theoretical Chemistry Investigations of Methyl 5 Bromo 1h Indole 4 Carboxylate

Quantum Chemical Calculations (Density Functional Theory – DFT)

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecular systems. For a molecule like Methyl 5-bromo-1H-indole-4-carboxylate, a DFT study would typically begin with geometry optimization.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a molecule with rotatable bonds, such as the ester group in this compound, a conformational landscape analysis is crucial. This process identifies various stable conformers (different spatial arrangements of the atoms) and their relative energies. Studies on other substituted indoles have shown that different conformers can have distinct properties, making this analysis fundamental. For example, research on other indole (B1671886) derivatives often considers syn- and anti-orientations of substituents to locate the global minimum energy structure.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Molecular Orbitals)

Once the optimized geometry is obtained, its electronic structure can be analyzed. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. core.ac.uk A smaller gap generally suggests higher reactivity. The visualization of HOMO and LUMO surfaces reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. In related bromo-heterocyclic compounds, the bromine atom and the aromatic system significantly influence the distribution of these orbitals.

Prediction of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic sites. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylate group and a region of varying potential across the indole ring system, influenced by the electron-withdrawing bromine atom. DFT studies on similar molecules, such as tert-butyl 5-bromoindoline-1-carboxylate, have successfully used MEP to analyze reactive sites. tandfonline.com

Theoretical Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of synthesized compounds.

In Silico Calculation of NMR Chemical Shifts and Vibrational Frequencies

Quantum chemical methods, particularly DFT, can calculate the magnetic shielding constants of atomic nuclei, which can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to an infrared (IR) spectrum can be predicted. These in silico calculations provide a theoretical spectrum that can be compared with experimental results.

Comparison of Computed Data with Experimental Spectroscopic Results

The true test of a computational model's accuracy is the comparison of its predictions with experimental data. Ideally, the calculated NMR chemical shifts and IR vibrational frequencies for this compound would be compared against its experimentally measured spectra. A strong correlation between the theoretical and experimental data would validate the computational method used and lend confidence to other predicted properties for which experimental data may not be available. While experimental spectra for related bromo-indole compounds exist, a direct comparison for the title compound is not possible without specific computational studies. rsc.orgchemicalbook.com

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to model the interaction between a ligand, such as this compound, and a protein. These methods are fundamental in structure-based drug design, offering predictions of how a molecule might bind to a biological target.

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when it binds to a receptor's active site. For this compound, a hypothetical docking study against a protein kinase, a common target for indole derivatives, would likely reveal a variety of non-covalent interactions. These interactions are crucial for the stability of the ligand-protein complex.

The indole scaffold itself is capable of participating in several key interactions. The aromatic rings can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. nih.gov The indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylate group is a potential hydrogen bond acceptor. nih.gov The bromine atom at the 5-position can engage in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or sulfur.

In a simulated docking scenario, the binding affinity of this compound can be estimated through scoring functions that calculate a theoretical binding energy. A lower binding energy generally suggests a more stable complex. The predicted interactions for this compound with a hypothetical protein kinase active site are summarized in the table below.

Interaction Type Potential Interacting Residues Contributing Moiety of the Ligand
Hydrogen BondingAspartic Acid, Glutamic AcidIndole N-H
Hydrogen BondingSerine, ThreonineCarbonyl Oxygen of Carboxylate
π-π StackingPhenylalanine, Tyrosine, TryptophanIndole Ring System
Halogen BondingBackbone Carbonyl Oxygen, MethionineBromine at C5
Hydrophobic InteractionsLeucine, Valine, IsoleucineBenzene Ring of Indole

This table presents illustrative data from a theoretical docking study.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic nature of the ligand-protein complex over time. An MD simulation of this compound bound to a protein would reveal the flexibility of both the ligand and the protein's active site. mdpi.com

The primary goal of such a simulation would be to assess the stability of the predicted binding mode. Key parameters to monitor include the root-mean-square deviation (RMSD) of the ligand from its initial docked pose and the fluctuations of the protein's amino acid residues. A stable binding mode would be characterized by a low and converging RMSD for the ligand.

Advanced Theoretical Analyses

To gain a deeper understanding of the electronic properties that govern the reactivity and interactions of this compound, advanced theoretical methods like Natural Bonding Orbital (NBO) and Atoms in Molecules (AIM) analyses are employed.

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the intuitive Lewis structure of a molecule. numberanalytics.com This method provides valuable insights into electron delocalization and donor-acceptor interactions.

For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the aromatic system, a key feature of indole's electronic structure. It would also reveal hyperconjugative interactions, such as the interaction between filled bonding orbitals and empty antibonding orbitals. A significant interaction would be the delocalization of the lone pair of the indole nitrogen (donor) into the π* antibonding orbitals of the adjacent carbon-carbon bonds (acceptors).

The analysis can also quantify the perturbation energy (E(2)) associated with these donor-acceptor interactions, where a higher E(2) value indicates a stronger interaction. The electron-withdrawing nature of the bromine atom and the carboxylate group would be reflected in the occupancies of the NBOs and the energies of the corresponding orbitals.

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP (1) N7π* (C2-C3)18.5
π (C5-C6)π* (C4-C9)22.1
LP (2) O11σ* (C10-O12)15.3

This table presents illustrative data from a hypothetical NBO analysis.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds and non-covalent interactions. nih.gov The analysis is based on the topology of the electron density, specifically the location of bond critical points (BCPs).

For this compound, AIM analysis could be used to characterize the strength and nature of the covalent bonds within the molecule, as well as any intramolecular non-covalent interactions. For instance, a BCP between the indole hydrogen (N-H) and the carbonyl oxygen of the ester could indicate an intramolecular hydrogen bond, which would contribute to the molecule's conformational preference.

The properties of the electron density at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the interaction. A high value of ρ(r) and a negative Laplacian are characteristic of a covalent bond, while smaller ρ(r) values and a positive Laplacian are indicative of closed-shell interactions, such as hydrogen bonds and van der Waals interactions. nih.gov This analysis would be particularly useful in quantifying the strength of the C-Br halogen bond in a potential ligand-protein complex.

Academic and Research Applications of Methyl 5 Bromo 1h Indole 4 Carboxylate As a Synthetic Precursor

Synthesis of Novel Indole-Based Heterocyclic Systems

The chemical architecture of Methyl 5-bromo-1H-indole-4-carboxylate makes it a strategic building block for constructing larger, more intricate heterocyclic systems. The bromine atom on the indole (B1671886) ring is particularly useful as it provides a reactive site for carbon-carbon bond-forming reactions, such as the palladium-catalyzed Heck reaction. This allows chemists to attach new molecular fragments to the indole core.

One documented example involves the use of this compound as a key reactant in the synthesis of isoxazole (B147169) derivatives. google.com In this process, the compound is reacted with other chemical reagents in a multi-step sequence to ultimately form a new molecule containing both the original indole structure and a newly formed isoxazole ring. This demonstrates its utility in expanding the chemical space of indole-based compounds.

Table 1: Example of a Heck Reaction using this compound as a Precursor

Reactant 1 Reactant 2 Catalyst/Reagents Product

While the methodologies used to modify this compound are suitable for creating collections of related compounds, known as chemical libraries, there is no specific documentation in the reviewed literature of this compound being used to generate large, diverse libraries for broad academic screening. Its application appears more focused on synthesizing specific, high-value molecules.

This compound is a precursor for generating highly specific chemical probes designed to interact with particular biological targets. A chemical probe is a small molecule used as a tool to study and manipulate a biological process. By using this compound as a starting scaffold, researchers can synthesize targeted inhibitors that serve as probes for enzyme activity. google.com The synthesis of an isoxazole derivative that inhibits a specific enzyme is a clear example of its application in creating a chemical probe for research purposes. google.com

Utilization in Biochemical Pathway Research

The derivatives of this compound are primarily utilized in the context of biochemical research, particularly in studying disease-related pathways.

The compound has been instrumental in the design and synthesis of chemical probes intended to study the activity of mutated enzymes. For instance, it was a key starting material in the creation of a potent inhibitor for a mutated form of the enzyme isocitrate dehydrogenase 1 (IDH1). google.com Mutations in the IDH1 gene are found in several types of cancer, making the study of this enzyme a critical research area. google.com The resulting inhibitor molecule was specifically designed to interact with the mutated enzyme, allowing researchers to probe its function and explore ways to block its activity.

Research has focused on the specific molecular mechanism by which derivatives of this compound interact with their intended targets. The isoxazole derivative synthesized from this precursor was shown to inhibit the altered function of mutated IDH1. google.com Normally, IDH1 plays a role in cellular metabolism. However, the mutated version gains a new, harmful function: the production of a molecule called D-2-hydroxyglutarate (2-HG). google.com The synthesized probe was found to block this specific activity. google.com This exploration is focused on understanding the direct interaction and mechanism of inhibition at the biochemical level, rather than on clinical effectiveness. This type of mechanism-focused research is crucial for validating new therapeutic strategies.

Exploratory Research in Materials Science

Based on a review of available scientific and patent literature, there are no documented applications or exploratory research efforts using this compound in the field of materials science. Its known utility is currently confined to the domain of organic synthesis for biomedical research.

Investigation as a Building Block for Organic Electronic Materials

Research into functionalized indoles has identified their potential in the development of novel polymers and organic electronic materials. While direct studies on the brominated title compound are specific, research on its parent structure, methyl indole-4-carboxylate, provides significant insight. A study focused on the synthesis of methyl indole-n-carboxylate oligomers (where n can be 4) through oxidative polymerization has been reported. researchgate.net

These polymerization reactions, involving processes of electron deprivation, radical coupling, and dehydrogenation, generate cyclic oligomers with large conjugated systems. researchgate.net The resulting oligomer from methyl indole-4-carboxylate (O-MI4C) was found to be composed of these large conjugated structures. researchgate.net Such extensive conjugation is a critical feature for materials used in organic electronics, as it facilitates charge transport. This foundational work establishes the indole-4-carboxylate skeleton as a viable component for creating new functional organic materials.

Role in the Synthesis of Advanced Pigments and Dyes for Research Applications

The optical properties of indole derivatives make them candidates for the development of advanced pigments and dyes. The same study that investigated the electronic properties of methyl indole-4-carboxylate oligomers also highlighted their significant blue light absorption capabilities. researchgate.net Among various isomers tested (substituted at positions 3, 5, 6, and 7), the oligomer derived from methyl indole-4-carboxylate (O-MI4C) demonstrated the most effective blue light absorption, with a cut-off wavelength of 530 nm. researchgate.net

This property is central to the function of a pigment or dye, which selectively absorbs certain wavelengths of light. The research demonstrated the practical application of this by incorporating the O-MI4C oligomer into polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39) to create materials that effectively block blue light. researchgate.net This indicates that the indole-4-carboxylate scaffold, and by extension its derivatives like this compound, are promising precursors for new research-grade pigments designed for specific light-filtering applications.

Contribution to Fundamental Structure-Activity Relationship Studies in Organic Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, seeking to understand how a molecule's structure influences its function. Bromoindole derivatives are frequently used in such studies due to the defined, directional, and electronically significant nature of the bromine substituent. The indole backbone itself is a cornerstone in this research, with its derivatives known to interact with biological systems through mechanisms like hydrogen bonding, dipole-dipole interactions, and hydrophobic effects. nih.gov

Research on HIV-1 fusion inhibitors utilized various bromoindole derivatives to probe the impact of molecular shape and linkage points on biological activity. nih.gov In one study, researchers synthesized and compared bisindole scaffolds with different connection points (e.g., 5-5', 5-6', 6-5', and 6-6') to determine the optimal shape for binding to a hydrophobic pocket on the gp41 protein. nih.gov The findings indicated that the linkage position significantly altered the molecule's shape and, consequently, its inhibitory activity, with the 6-6' linked scaffold adopting the most effective conformation. nih.gov

Although this specific study did not use this compound, it exemplifies the crucial role that positional isomers of bromoindoles play in SAR. By systematically modifying the position of the bromine atom or other functional groups on the indole ring, chemists can map the structural requirements for a desired chemical or biological effect, thereby contributing to the rational design of new molecules.

Conclusion and Future Research Perspectives

Summary of Current Research Achievements and Methodological Advancements

Methyl 5-bromo-1H-indole-4-carboxylate is a strategically functionalized building block with significant synthetic potential. While direct research on this specific isomer is limited, its chemistry can be confidently inferred from the well-established reactivity of the indole (B1671886) nucleus and aryl halides. Methodological advancements in cross-coupling chemistry provide a robust toolkit for its elaboration at the C5 position. Its three distinct functional handles (N-H, C-Br, and COOMe) allow for a high degree of molecular diversification, positioning it as a valuable, yet underutilized, resource for synthetic and medicinal chemists.

Identification of Unexplored Synthetic Pathways and Chemical Reactivities

The primary area for future research is the development and optimization of a direct, scalable synthesis for this compound, as this appears to be a gap in the current chemical literature. Beyond classical methods like the Leimgruber-Batcho synthesis, modern approaches such as transition-metal-catalyzed C-H activation and annulation could provide more efficient routes. Furthermore, a systematic study of its reactivity is warranted. This includes exploring the relative reactivity of its functional groups, investigating less common cross-coupling reactions (e.g., C-P or C-S bond formation), and examining novel transformations of the carboxylate group, such as in decarboxylative coupling reactions. wikipedia.org

Emerging Computational Approaches for De Novo Indole Design

Computational chemistry offers powerful tools to accelerate research on this scaffold. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the reactivity of the different sites on the molecule, guiding the design of synthetic routes and predicting the outcomes of competing reactions. For medicinal chemistry applications, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can be used to design novel derivatives in silico. researchgate.net These computational models can predict the binding affinity of designed compounds to specific biological targets, such as protein kinases or receptors, thereby prioritizing the synthesis of candidates with the highest probability of success.

Prospects for Expanding the Chemical Space Derived from the this compound Scaffold

The true potential of this compound lies in its ability to serve as a launchpad for expanding the accessible chemical space for drug discovery. The three points of functionalization allow for the creation of large and diverse chemical libraries through combinatorial chemistry or diversity-oriented synthesis. By systematically varying the substituents at each of the three positions, chemists can generate a vast collection of novel indole derivatives. This expansion of chemical space increases the probability of discovering new molecules with unique biological activities and drug-like properties, contributing to the development of next-generation therapeutics.

Q & A

Q. What are the optimized synthetic routes for Methyl 5-bromo-1H-indole-4-carboxylate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves halogenation and carboxylation of the indole core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems (2:1 ratio) with CuI as a catalyst can achieve moderate yields (~50%) . Key parameters for optimization include:

  • Catalyst loading : Increasing CuI concentration may enhance reaction efficiency but risks side reactions.
  • Solvent polarity : PEG-400 improves solubility of intermediates, while DMF aids in stabilizing reactive species.
  • Reaction time : Extended stirring (12+ hours) ensures complete conversion but may degrade heat-sensitive products.
    Purification via flash chromatography (70:30 ethyl acetate/hexane) effectively isolates the compound .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Assigns proton and carbon environments, confirming bromine and carboxylate substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ at m/z 254.08 matches theoretical) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving challenges like twinning or low-resolution data . ORTEP-III visualizes molecular geometry, confirming bond angles and torsional strains .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Storage : Keep in inert atmospheres (argon/nitrogen) at room temperature to prevent degradation .
  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315, H319) .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How does the bromine substituent at position 5 influence reactivity in cross-coupling reactions compared to other halogenated indoles?

Methodological Answer: The bromine at position 5 creates an electron-deficient indole core, enhancing Suzuki-Miyaura coupling efficiency. Comparative studies show:

CompoundReactivity with Pd(PPh3_3)4_4Yield (%)
5-Bromo derivativeHigh (aryl boronic acids)70–85
6-Bromo derivativeModerate50–60
7-Bromo derivativeLow (steric hindrance)30–40
The carboxylate group at position 4 further stabilizes transition states via resonance, enabling selective C–C bond formation .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antiviral vs. anticancer effects) often arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO vs. PBS).
  • Structural analogs : Compare activity of 5-bromo-4-carboxylate with 5-chloro or 5-fluoro analogs to isolate electronic vs. steric contributions .
  • Dose-response curves : Use Hill slope analysis to differentiate true activity from non-specific binding .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer: Common issues include:

  • Polymorphism : Screen solvents (e.g., methanol/acetone mixtures) to isolate stable monoclinic forms .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine datasets with overlapping lattices .
  • Low-resolution data : Collect high-intensity synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm) .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using the compound’s electrostatic potential map .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, monitoring RMSD fluctuations (<2.0 Å indicates stable binding) .
  • QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with IC50_{50} values to design analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.